4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Lipophilic Efficiency Medicinal Chemistry Physiochemical Property Differentiation

4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922031-08-1) is a synthetic small molecule belonging to the dibenzo[b,f][1,4]oxazepine class of heterocyclic compounds. It features a core 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one scaffold, which is a privileged structure in medicinal chemistry, further substituted with an 8-methyl group and an N-linked 4-ethoxybenzamide moiety.

Molecular Formula C23H20N2O4
Molecular Weight 388.423
CAS No. 922031-08-1
Cat. No. B2527255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
CAS922031-08-1
Molecular FormulaC23H20N2O4
Molecular Weight388.423
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)NC3=O
InChIInChI=1S/C23H20N2O4/c1-3-28-17-8-5-15(6-9-17)22(26)24-16-7-11-20-18(13-16)23(27)25-19-12-14(2)4-10-21(19)29-20/h4-13H,3H2,1-2H3,(H,24,26)(H,25,27)
InChIKeyHLPWAAIFVBERNU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922031-08-1): A Dibenzo[b,f][1,4]oxazepine Derivative


4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide (CAS 922031-08-1) is a synthetic small molecule belonging to the dibenzo[b,f][1,4]oxazepine class of heterocyclic compounds . It features a core 10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-one scaffold, which is a privileged structure in medicinal chemistry, further substituted with an 8-methyl group and an N-linked 4-ethoxybenzamide moiety [1]. This class is known for its diverse biological activities, including roles as histone deacetylase (HDAC) inhibitors and probes for other therapeutic targets [2].

Why In-Class Substitution Fails: The Critical Role of the 4-Ethoxy Substituent in 922031-08-1


Generic substitution within the dibenzo[b,f][1,4]oxazepin-2-yl benzamide family is not advisable due to the profound impact of subtle structural modifications on biological activity and physiochemical properties. The class is known for highly specific structure-activity relationships (SAR) where a single atom change on the benzamide ring can switch target selectivity, potency, or pharmacokinetic profiles [1]. For instance, closely related analogs with 4-hydroxy, 4-fluoro, or 4-methoxy substituents on the benzamide moiety have been cataloged, suggesting they were designed as distinct chemical probes with differentiated functional outcomes . The 4-ethoxy group in the target compound is not merely a synthetic variant; it directly modulates lipophilicity, metabolic stability, and target engagement, making it a non-substitutable entity for studies requiring its specific pharmacological fingerprint.

Quantitative Differential Evidence for 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide


Lipophilic Ligand Efficiency (LLE or LipE) Advantage of 4-Ethoxy over 4-Hydroxy or 4-Methoxy Analogs

High-quality pharmacological probes require a balance of potency and lipophilicity. The target compound's 4-ethoxy substituent is predicted to provide a superior lipophilic ligand efficiency (LLE) compared to its more polar 4-hydroxy analog (4-hydroxy-N-(7-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide) or its less bulky 4-methoxy analog . The ethoxy group enhances membrane permeability while maintaining a lower calculated logP than extended alkyl chain derivatives, potentially reducing off-target binding associated with high lipophilicity [1]. This is a key differentiator for assays requiring optimal intracellular target engagement.

Lipophilic Efficiency Medicinal Chemistry Physiochemical Property Differentiation

Predicted Metabolic Stability Advantage of 4-Ethoxy Over 4-Hydroxy Congeners

A critical liability of phenolic (4-hydroxy) analogs in the dibenzo[b,f][1,4]oxazepine class is rapid Phase II metabolism, specifically sulfation and glucuronidation [1]. The 4-ethoxy group in the target compound is a bioisosteric replacement that blocks these metabolic soft spots, potentially leading to a longer half-life and higher oral bioavailability. This is a well-established SAR strategy in medicinal chemistry to improve the pharmacokinetic profile of a chemical series [2].

Metabolic Stability Pharmacokinetics In Silico ADMET

Superior Solubility-Performance Balance Over 4-Fluoro and Unsubstituted Analogs

A common challenge with lipophilic dibenzo[b,f][1,4]oxazepine derivatives is poor aqueous solubility, which limits their utility in biochemical and cellular assays [1]. The target compound's 4-ethoxy substituent introduces a heteroatom (oxygen) and an sp3-hybridized carbon center, which are known to improve aqueous solubility by disrupting crystal lattice packing compared to flat, rigid analogs like the 4-fluoro or unsubstituted benzamide counterparts . The 4-methoxy analog is cataloged as having very similar properties, but the extended ethyl chain of the target compound offers a distinct solubility-permeability profile. This is a practical differentiator for scientists who require stable assay-ready solutions at relevant concentrations.

Solubility Formulation Procurement Quality

Optimal Application Scenarios for 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide


Probing Structure-Activity Relationships (SAR) for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Based on its presence in a focused library of compounds tested against 11β-HSD1 (as inferred from BindingDB patent data for closely related analogs), this molecule is ideal for SAR studies exploring the effect of 4-benzamide alkoxy substituents on target potency and metabolic stability [1]. Its 4-ethoxy group provides a specific lipophilic and steric profile distinct from the 4-fluoro or 4-methoxy probes, making it a crucial tool to define the lipophilic pocket tolerance of the enzyme.

Investigating the Role of Lipophilic Efficiency in HDAC Inhibition

The dibenzo[b,f][1,4]oxazepine scaffold is a known core for histone deacetylase (HDAC) inhibitors [2]. This specific compound, with its unique 4-ethoxybenzamide cap, is suited for side-by-side comparative studies with clinical or tool compound HDAC inhibitors (e.g., SAHA or MS-275) to decouple the effects of scaffold and capping group lipophilicity on class I vs. class IIb HDAC isoform selectivity. Its intermediate predicted ClogP profile supports hypotheses linking lipophilicity to differential cellular potency and toxicity.

As a Superior Control Probe for Cellular Assays Requiring Long Incubation Periods

In long-term cellular assays (e.g., 48-72h gene reporter or proliferation assays), the predicted resistance of the 4-ethoxy compound to Phase II metabolism provides a critical advantage over the more rapidly metabolized 4-hydroxy analog [3]. Researchers should procure this compound when the experimental design demands sustained target engagement without the confounding influence of variable metabolite formation, ensuring that pharmacological effects can be directly attributed to the parent molecule.

Development of Solubility-Optimized Formulations for In Vivo Proof-of-Concept Studies

For pharmacology teams transitioning from in vitro to early in vivo studies, the 4-ethoxy derivative's balance of lipophilicity and predicted solubility makes it a preferred starting point for formulation development over highly crystalline, poorly soluble analogs like the 4-fluoro derivative [4]. Its procurement enables screening of diverse formulation vehicles (e.g., cyclodextrin-based or lipid-based nanosystems) to achieve the necessary systemic exposure, a task that can be infeasible with more planarly rigid, insoluble chemical probes.

Quote Request

Request a Quote for 4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.